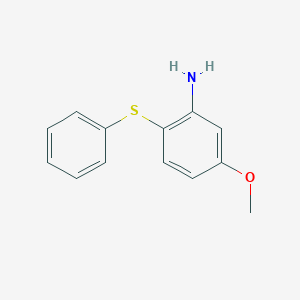

Benzenamine,5-methoxy-2-(phenylthio)-

Description

Contextualization within Substituted Anilines and Aryl Thioethers

The core of Benzenamine, 5-methoxy-2-(phenylthio)- is an aniline (B41778) (C₆H₅NH₂) molecule, which is the simplest aromatic amine. wikipedia.org Substituted anilines are derivatives where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. wisdomlib.orgfishersci.com These compounds are fundamental building blocks in the synthesis of a vast array of chemicals, including dyes, pharmaceuticals, and polymers. wisdomlib.orgdcceew.gov.au The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.orgrsc.org

Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds characterized by a sulfur atom connected to at least one aryl group. acs.org The thioether moiety is a key structural feature in numerous pharmaceuticals, natural products, and materials. acs.orgresearchgate.net The synthesis of aryl thioethers is a major focus in organic chemistry, with methods evolving from classical nucleophilic aromatic substitution to more versatile transition-metal-catalyzed cross-coupling reactions. thieme-connect.compku.edu.cn These reactions typically involve the formation of a carbon-sulfur (C–S) bond between an aryl group and a sulfur-containing reactant. acs.orgthieme-connect.com

Benzenamine, 5-methoxy-2-(phenylthio)- integrates both of these structural classes. It is an aniline derivative with substituents at the 2 and 5 positions, and it is also a diaryl thioether, with the sulfur atom bridging two phenyl rings (one of which is the substituted aniline). The electronic properties of the molecule are influenced by the cumulative effects of the amino, methoxy (B1213986), and phenylthio substituents on the benzene ring.

Table 1: General Properties of Parent Compound Classes

| Feature | Substituted Anilines | Aryl Thioethers |

|---|---|---|

| Core Structure | A phenyl group attached to an amino group (-NH₂), with additional ring substituents. wikipedia.orgfishersci.com | A sulfur atom bonded to at least one aryl (aromatic ring) group. acs.org |

| Key Reactivity | Highly susceptible to electrophilic aromatic substitution; the -NH₂ group is strongly activating and ortho-, para- directing. wikipedia.org | The thioether group can be oxidized to sulfoxides and sulfones; participates in metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net |

| Synthetic Importance | Versatile starting materials for dyes, polymers, and a wide range of pharmaceuticals. wisdomlib.orgdcceew.gov.au | Important structural motifs in medicinal chemistry, materials science, and natural products. acs.orgresearchgate.netresearchgate.net |

| Common Synthesis | Nitration of an aromatic ring followed by reduction; Buchwald-Hartwig or Ullmann amination of aryl halides. wikipedia.org | Transition-metal-catalyzed cross-coupling of aryl halides with thiols (e.g., Migita coupling); thiol-free routes using other sulfur sources. thieme-connect.comacs.org |

Strategic Significance of the Thioether and Methoxy-Substituted Amine Motifs in Organic Synthesis

The combination of a thioether, a methoxy group, and an amine on a single aromatic ring provides significant strategic advantages in organic synthesis. Each functional group imparts distinct reactivity and can be used to direct subsequent chemical transformations.

The thioether linkage is a robust and valuable functional group. researchgate.net Its presence is crucial in many bioactive molecules. researchgate.net The synthesis of the C–S bond in aryl thioethers has seen remarkable progress, moving beyond harsh reaction conditions. Modern methods often employ transition-metal catalysis (e.g., using palladium, nickel, or copper) to couple aryl halides with thiols or their surrogates, offering high efficiency and functional group tolerance. acs.orgthieme-connect.comresearchgate.net Thiol-free strategies, which avoid the use of foul-smelling thiols, have also been developed. researchgate.netacs.org Furthermore, the thioether group itself can be a synthetic handle; it can be oxidized to form sulfoxides and sulfones, which have their own unique applications and reactivity. acs.orgresearchgate.net

The methoxy-substituted amine motif significantly influences the electronic landscape of the aromatic ring. Both the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, making the ring highly activated towards electrophilic substitution. wikipedia.org The N-methoxy group, in particular, has been shown to enhance the nucleophilicity of an attached nitrogen atom, enabling reactions that are not possible with ordinary amides. researchgate.net While direct electrophilic substitution on such a highly activated ring can sometimes lead to selectivity challenges or over-reaction, the inherent directing effects of the substituents can be harnessed for controlled functionalization. wikipedia.orgrsc.org The presence of these groups also opens pathways for other transformations, such as nucleophilic aromatic substitution (SNAᵣ), particularly if the ring is further substituted with strong electron-withdrawing groups. researchgate.netntu.edu.sg

The strategic placement of these groups in Benzenamine, 5-methoxy-2-(phenylthio)- allows for a multistage synthetic approach where each functional group can be addressed selectively. For instance, the amine can be diazotized and converted into a wide range of other functionalities via Sandmeyer-type reactions, while the thioether could be oxidized or used as a directing group in certain C-H activation reactions. wikipedia.org

Overview of Current Research Trajectories Involving Structurally Related Compounds

Current research in areas related to Benzenamine, 5-methoxy-2-(phenylthio)- is focused on developing more efficient, sustainable, and versatile synthetic methodologies for constructing C–S bonds and for the functionalization of electron-rich aromatic systems.

A significant trajectory is the advancement of C–S cross-coupling reactions . Researchers continue to explore the use of earth-abundant and non-precious metal catalysts, such as nickel and copper, to replace more expensive palladium catalysts. acs.orgthieme-connect.com There is also a strong emphasis on developing ligandless and "base-free" conditions to improve the practicality and functional group tolerance of these reactions. acs.org Another active area is the development of novel sulfur sources to circumvent the use of volatile and odorous thiols. researchgate.netacs.org Direct C–H functionalization to form thioethers has emerged as a powerful, step-economical strategy, avoiding the need for pre-functionalized starting materials like aryl halides. pku.edu.cn

Research on the synthesis and functionalization of substituted anilines is also highly active. New methods are being developed for the selective synthesis of less common substitution patterns, such as meta-substituted anilines, which are challenging to access through classical electrophilic substitution due to the ortho-, para-directing nature of the amine group. rsc.org Strategies include using specially designed starting materials like substituted cyclohexanones that are aromatized to the desired aniline product. acs.org Furthermore, novel protocols for the amination of arenes, including those containing methoxy groups, are being explored to create complex, nitrogen-containing heterocyclic structures. ntu.edu.sg

Finally, there is growing interest in the synthesis of multifunctional molecules where thioether and amino groups are incorporated into ligands for catalysis or into complex bioactive molecules. researchgate.netnih.gov The thioether can act as a coordinating atom in catalyst complexes, influencing their activity and selectivity. researchgate.net The synthesis of thioether-containing peptide analogues, for example, is being investigated to improve the stability of these biomolecules. nih.gov

Table 2: Modern Synthetic Strategies for Related Moieties

| Strategy | Description | Key Advantages |

|---|---|---|

| Thiol-Free Thioether Synthesis | Methods that use alternative sulfur sources (e.g., CS₂, xanthates) to avoid the use of volatile thiols. acs.org | Operationally simple, avoids malodorous reagents, high functional group tolerance. acs.org |

| Ni-Catalyzed C-S Coupling | The use of nickel catalysts for cross-coupling aryl halides with sulfur nucleophiles. acs.org | Cost-effective compared to palladium, can operate under ligand-free and base-free conditions. acs.org |

| Direct C-H Thiolation | Formation of a C-S bond by directly functionalizing a C-H bond on an aromatic ring. pku.edu.cn | High atom economy, reduces synthetic steps by avoiding pre-functionalization of substrates. pku.edu.cn |

| De novo Aniline Synthesis | Construction of the substituted aniline ring from non-aromatic precursors like cyclohexanones. rsc.orgacs.org | Allows access to substitution patterns that are difficult to achieve via traditional electrophilic substitution. rsc.orgacs.org |

| Photocatalyst-Free C-S Formation | Synthesis of thioethers from anilines and thiols under visible light irradiation without a dedicated photocatalyst. acs.org | Mild, metal-free, and environmentally benign conditions. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C13H13NOS |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

5-methoxy-2-phenylsulfanylaniline |

InChI |

InChI=1S/C13H13NOS/c1-15-10-7-8-13(12(14)9-10)16-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |

InChI Key |

AATVHJPKMCWHHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)SC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzenamine, 5 Methoxy 2 Phenylthio

Historical and Classical Approaches to Aryl Thioether and Anilino Group Introduction

Historically, the formation of aryl C-S and C-N bonds relied on methods that often required harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. These classical reactions, while foundational, are often limited by low yields and poor functional group tolerance.

The Ullmann condensation, first reported in the early 20th century, represents a cornerstone for creating carbon-heteroatom bonds. This copper-promoted reaction can be used to form aryl thioethers from aryl halides and thiols, as well as aryl amines in a related process known as the Goldberg reaction. However, these reactions traditionally demand high-boiling polar solvents and temperatures often exceeding 200°C. For a substrate like Benzenamine, 5-methoxy-2-(phenylthio)-, these conditions could lead to undesired side reactions or degradation.

Another classical approach is nucleophilic aromatic substitution (SNAr). This method involves the substitution of a leaving group on an aromatic ring by a nucleophile. For SNAr to be effective, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group. This requirement limits its direct applicability for the synthesis of the electron-rich Benzenamine, 5-methoxy-2-(phenylthio)- core.

Table 1: Comparison of Classical and Modern Synthetic Approaches

| Feature | Historical/Classical Methods (e.g., Ullmann/Goldberg) | Advanced Catalytic Strategies (e.g., Buchwald-Hartwig) |

|---|---|---|

| Catalyst | Stoichiometric copper powder or salts | Catalytic palladium or copper complexes |

| Temperature | High temperatures, often >200°C | Milder temperatures, often below 120°C |

| Substrate Scope | Limited, often requires activated aryl halides | Broad, includes electron-rich and hindered substrates |

| Functional Group Tolerance | Poor | Generally good to excellent |

| Yields | Often low to moderate | Generally good to excellent |

Advanced Catalytic Strategies for the Formation of the Benzenamine, 5-methoxy-2-(phenylthio)- Core

The limitations of classical methods spurred the development of more efficient and milder catalytic systems, primarily based on transition metals like palladium and copper.

The late 20th century saw the emergence of palladium-catalyzed cross-coupling reactions, which have become powerful tools for C-N and C-S bond formation. The Buchwald-Hartwig amination, in particular, revolutionized the synthesis of aryl amines from aryl halides, offering a versatile and milder alternative to the Goldberg reaction. This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple a wide array of amines and aryl halides with high efficiency.

For the synthesis of aryl thioethers, both copper and palladium catalysts are widely used. Modern copper-catalyzed Ullmann-type C-S couplings can now be performed under significantly milder conditions than their historical counterparts, thanks to the development of soluble copper catalysts supported by ligands such as neocuproine (B1678164) and diamines. These improved copper systems offer an economically attractive alternative to palladium catalysts. Palladium-catalyzed thiolation, pioneered by Migita, also provides a reliable route to aryl thioethers and benefits from a broad substrate scope.

Two plausible transition metal-catalyzed routes to synthesize Benzenamine, 5-methoxy-2-(phenylthio)- are:

Route A (C-S Coupling): Starting with 2-halo-5-methoxyaniline, a palladium or copper-catalyzed coupling with thiophenol would form the target C-S bond.

Route B (C-N Coupling): Starting with a 1-halo-4-methoxy-2-(phenylthio)benzene precursor, a Buchwald-Hartwig amination with an ammonia (B1221849) equivalent would install the anilino group.

Table 2: Examples of Transition Metal Catalyst Systems

| Bond Type | Catalyst System | Typical Conditions | Reference |

|---|---|---|---|

| C-N Coupling | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, elevated temperature | |

| C-N Coupling | Fourth-gen Buchwald precatalyst, CPhos, NaOtBu | 1,4-Dioxane, 50°C | |

| C-S Coupling | CuI, neocuproine, NaOtBu | Toluene, 110°C | |

| C-S Coupling | Pd₂(dba)₃, phosphine ligand, base | Varies with substrate |

To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic methods for C-S and C-N bond formation have been developed. These strategies provide environmentally friendly alternatives.

Metal-free methods for aryl thioether synthesis include acid-mediated coupling of thiols with diaryliodonium salts and the use of activating agents like N-Chlorosuccinimide (NCS) to promote the reaction between thiols and Grignard reagents. Xanthates have also been employed as odorless and stable thiol surrogates in transition-metal-free nucleophilic substitutions with aryl halides.

For C-N bond formation, organocatalysis has been used to achieve enantioselective alkylation of aniline (B41778) rings and direct asymmetric indolization from anilines. While not directly forming the C(aryl)-N bond of a simple aniline, these methods highlight the potential of organocatalysis in manipulating aniline derivatives. For instance, a secondary amine organocatalyst can be used for the highly regioselective ortho-chlorination of anilines, which could be a key step in preparing a precursor for subsequent coupling reactions.

Regioselective and Chemoselective Synthetic Routes to Benzenamine, 5-methoxy-2-(phenylthio)-

The primary challenge in synthesizing this molecule is achieving the precise 1,2,5-trisubstitution pattern on the aromatic ring while managing the reactivity of the functional groups involved.

Regioselectivity is governed by the directing effects of the substituents already present on the benzene (B151609) ring during electrophilic or nucleophilic aromatic substitution reactions. The methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups are strong activating groups and are ortho, para-directing in electrophilic substitutions. The phenylthio (-SPh) group is generally considered weakly activating and is also ortho, para-directing.

Achieving the desired substitution pattern requires a carefully planned synthetic sequence. A plausible strategy would be:

Start with p-anisidine (B42471) (4-methoxyaniline). The amino and methoxy groups work in concert to strongly activate the ortho positions (2 and 6).

Introduce a functional group at the 2-position that can later be converted to the phenylthio group. This could be achieved through a regioselective halogenation or a directed C-H functionalization reaction. For example, an iodine-catalyzed direct arylthiolation of substituted anilines with thiols has been developed, offering a direct route to the C-S bond.

Alternatively, one could start with a precursor where the substitution pattern is already established, such as 2-bromo-5-methoxyaniline, and then perform a C-S cross-coupling reaction as the final step.

Chemoselectivity is critical due to the different reactivities of the functional groups. The aniline group is basic and nucleophilic, making it susceptible to oxidation and a potential ligand for transition metal catalysts. The thioether sulfur atom can also coordinate to and poison metal catalysts.

To avoid unwanted side reactions, protective group strategies are often employed. The aniline's amino group can be temporarily protected as an amide (e.g., an acetamide) to reduce its nucleophilicity and prevent it from interfering with subsequent reactions, such as a C-S cross-coupling. The amide can then be hydrolyzed in a later step to reveal the free aniline.

Furthermore, the choice of catalyst and reaction conditions is crucial for chemoselectivity. For instance, in copper-catalyzed C-S coupling reactions, the choice of base can influence which aryl halide reacts in a molecule with multiple halogen atoms. Careful selection of a catalytic system that is tolerant of both amine and thioether functionalities is paramount for a successful synthesis.

Exploration of Novel Precursor Development and Starting Material Innovations

The synthesis of the core structure of Benzenamine, 5-methoxy-2-(phenylthio)- often proceeds through a key intermediate, 2-nitro-5-(phenylthio)aniline. Traditional methods for creating this C-S bond have relied on the reaction between a halogenated nitroaniline and thiophenol. However, recent innovations have focused on alternative precursors to circumvent the use of hazardous reagents.

A notable advancement involves replacing the conventional pairing of 5-chloro-2-nitroaniline (B48662) and the highly toxic, malodorous thiophenol. An innovative method utilizes 2-nitro-5-mercaptoaniline and a halogenated benzene (such as chlorobenzene (B131634) or bromobenzene) as the starting materials. google.com This approach significantly enhances the safety and stability of the preparation process by avoiding the direct use of thiophenol. google.com

This strategic shift in precursor selection represents a significant improvement in the green chemistry profile of the synthesis. By utilizing 2-nitro-5-mercaptoaniline, the sulfur atom is introduced early in the synthetic sequence, contained within a less volatile and less toxic solid precursor. The subsequent reaction with a simple halogenated benzene to form the phenylthioether linkage is a more controlled and safer operation.

| Approach | Aniline Precursor | Sulfur Source | Key Advantage |

|---|---|---|---|

| Traditional | 5-Chloro-2-nitroaniline | Thiophenol | Established methodology |

| Innovative | 2-Nitro-5-mercaptoaniline | Halogenated Benzene | Avoids use of highly toxic thiophenol google.com |

Mechanistic Investigations of Key Synthetic Steps Towards Benzenamine, 5-methoxy-2-(phenylthio)-

The formation of the crucial carbon-sulfur bond in the synthesis of the 2-amino-5-(phenylthio) scaffold is achieved through distinct mechanistic pathways, depending on the chosen precursors.

The traditional reaction between 5-chloro-2-nitroaniline and thiophenol (typically deprotonated to sodium thiophenolate) proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.gov This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine leaving group. openstax.org

The key steps of the SNAr mechanism are:

Nucleophilic Attack: The thiophenolate anion, a potent nucleophile, attacks the carbon atom bearing the chlorine. This step is typically the rate-limiting step of the reaction. nih.gov

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orgscranton.edu The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization for this intermediate. openstax.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, 2-nitro-5-(phenylthio)aniline. openstax.org

In contrast, the innovative approach starting from 2-nitro-5-mercaptoaniline and a halogenated benzene likely proceeds through a metal-catalyzed cross-coupling reaction, such as an Ullmann-type condensation . While early examples of C-S bond formation were limited to reactions between metal thiolates and organic halides, modern methods have expanded this scope. rsc.orgconsensus.app These reactions typically involve a copper catalyst to facilitate the coupling between the thiol (or thiolate) and the aryl halide. The exact mechanism involves an oxidative addition, ligand exchange, and reductive elimination cycle at the metal center. This pathway provides an alternative to the SNAr mechanism, particularly when the aromatic ring of the halogenated precursor is not sufficiently activated by electron-withdrawing groups.

| Feature | SNAr Mechanism | Ullmann-Type Condensation |

|---|---|---|

| Key Reactants | Activated Aryl Halide + Nucleophile (Thiophenolate) | Aryl Thiol + Aryl Halide |

| Requirement | Strong electron-withdrawing group (e.g., -NO2) ortho/para to leaving group openstax.org | Metal catalyst (e.g., Copper) |

| Key Intermediate | Resonance-stabilized Meisenheimer complex openstax.orgscranton.edu | Organometallic species |

| Driving Force | Stabilization of anionic intermediate by electron-withdrawing groups | Catalytic cycle of the transition metal |

Insufficient Data Available to Generate a Detailed Scientific Article on "Benzenamine, 5-methoxy-2-(phenylthio)-"

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific experimental and computational data for the chemical compound Benzenamine, 5-methoxy-2-(phenylthio)- . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article detailing its reactivity and mechanistic studies as requested.

The initial search strategy focused on various aspects of the compound's potential chemical behavior, including electrophilic aromatic substitution, nucleophilic reactivity of the amine functionality, transformations involving the phenylthio moiety, oxidation-reduction chemistry, acid-base properties, and computational studies of its reaction mechanisms. While general principles of reactivity for substituted anilines and phenylthio compounds are well-established, specific data such as reaction outcomes, yields, regioselectivity, kinetic parameters, and computational models for "Benzenamine, 5-methoxy-2-(phenylthio)-" are not present in the accessible literature.

The user's request for a detailed article structured with specific sections and subsections, including data tables and in-depth research findings, cannot be fulfilled without dedicated studies on this particular molecule. The generation of such an article would require speculative extrapolation from related compounds, which would not meet the required standards of scientific accuracy and would constitute a misrepresentation of the available knowledge.

Therefore, until specific research is conducted and published on the reactivity and mechanistic profile of "Benzenamine, 5-methoxy-2-(phenylthio)-", a detailed and authoritative article on this subject cannot be produced.

Derivatization and Functionalization Strategies for Benzenamine, 5 Methoxy 2 Phenylthio

Synthesis of N-Substituted Derivatives of Benzenamine, 5-methoxy-2-(phenylthio)-

The primary amine functionality of Benzenamine, 5-methoxy-2-(phenylthio)- is a prime site for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.

N-Alkylation: The introduction of alkyl groups onto the aniline (B41778) nitrogen can be achieved using various alkylating agents. For instance, reactions with alkyl halides in the presence of a base can yield mono- or di-alkylated products. More advanced and selective methods, such as the use of manganese pincer complexes as catalysts, enable the N-alkylation of anilines with alcohols, presenting a greener alternative by producing water as the primary byproduct. nih.gov Such catalytic systems have demonstrated broad applicability with various substituted anilines and alcohols, suggesting their potential utility for the selective alkylation of Benzenamine, 5-methoxy-2-(phenylthio)-. nih.govresearchgate.netrsc.org

N-Acylation: Acylation of the amine group to form amides is a common and straightforward transformation. This is typically achieved by reacting the aniline with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. The resulting amide derivatives are generally more stable and less prone to oxidation than the parent amine. A study on the synthesis of amide derivatives from the closely related [2-(2,4-dimethylphenylthio)phenyl] aniline demonstrates the feasibility of this transformation, yielding various N-substituted amides. ias.ac.in

The following table summarizes potential N-substitution reactions for Benzenamine, 5-methoxy-2-(phenylthio)-.

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) / Base (e.g., K₂CO₃) | N-Methyl-5-methoxy-2-(phenylthio)benzenamine |

| N-Alkylation | Benzyl Alcohol / Mn-pincer catalyst | N-Benzyl-5-methoxy-2-(phenylthio)benzenamine |

| N-Acylation | Acetyl Chloride / Pyridine | N-(5-methoxy-2-(phenylthio)phenyl)acetamide |

| N-Acylation | Benzoyl Chloride / Triethylamine | N-(5-methoxy-2-(phenylthio)phenyl)benzamide |

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group on the benzene (B151609) ring is another key site for functionalization, primarily through demethylation to reveal a phenolic hydroxyl group. This transformation is significant as it introduces a new reactive handle for further modifications, such as etherification, esterification, or as a directing group in electrophilic aromatic substitution.

A variety of reagents are available for the cleavage of aryl methyl ethers. chem-station.com Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for this purpose. chem-station.comresearchgate.netnih.gov The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Given its high reactivity, these reactions are often performed at low temperatures. chem-station.com

Alternatively, nucleophilic cleavage using thiolate anions offers a milder approach. nih.govresearchgate.netsigmaaldrich.comacsgcipr.org Reagents such as sodium ethanethiolate in a polar aprotic solvent like DMF can effectively demethylate aryl methyl ethers at elevated temperatures. acsgcipr.org To address the malodorous nature of volatile thiols, methods employing odorless long-chain thiols have been developed, providing a more practical option for this transformation. nih.govresearchgate.netsigmaaldrich.com The choice of reagent is critical to ensure selectivity and avoid undesired reactions with the amine or thioether functionalities present in the molecule.

Below is a table comparing common demethylation reagents applicable to Benzenamine, 5-methoxy-2-(phenylthio)-.

| Reagent | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to rt | Advantage: Highly effective. Disadvantage: Highly reactive, moisture-sensitive, harsh workup. chem-station.comnih.gov |

| 47% Hydrobromic Acid (HBr) | Reflux, often with Acetic Acid | Advantage: Inexpensive. Disadvantage: Harsh conditions, high temperatures required. chem-station.com |

| Sodium Ethanethiolate (NaSEt) | DMF, reflux | Advantage: Milder than Lewis acids. Disadvantage: Volatile and malodorous thiol. acsgcipr.org |

| Dodecanethiol / NaOH | DMF, microwave or conventional heating | Advantage: Odorless thiol, practical. Disadvantage: High temperatures may be needed. nih.govsigmaaldrich.com |

Functional Group Interconversions on the Phenylthio Substituent

The phenylthio group is not merely a passive substituent; its sulfur atom can exist in various oxidation states, offering a pathway to derivatives with distinct electronic properties and chemical reactivity. The most common transformations involve the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone.

Oxidation to Sulfoxide: Selective oxidation of the sulfide to a sulfoxide can be achieved using a range of oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide in glacial acetic acid. nih.gov This system allows for the selective formation of the sulfoxide in high yields under mild, transition-metal-free conditions, minimizing the risk of overoxidation to the sulfone. nih.gov Control over stoichiometry and reaction conditions is crucial for achieving high selectivity. nih.govorganic-chemistry.org

Oxidation to Sulfone: Further oxidation of the sulfide or the intermediate sulfoxide yields the corresponding sulfone. More potent oxidizing agents or harsher reaction conditions are typically required for this transformation. Reagents such as potassium permanganate (B83412) or specific catalysts like niobium carbide with hydrogen peroxide can efficiently drive the oxidation to the sulfone state. organic-chemistry.org The resulting sulfone group is a strong electron-withdrawing group, which significantly alters the electronic landscape of the aromatic ring.

The table below outlines common methods for the oxidation of the phenylthio group.

| Target Functional Group | Reagent/System | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide / Acetic Acid | Room temperature nih.gov |

| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0°C to rt |

| Sulfone | Potassium Permanganate (KMnO₄) | Acetone/Water |

| Sulfone | Hydrogen Peroxide / Niobium Carbide (NbC) catalyst | Elevated temperature organic-chemistry.org |

Cyclization Reactions and Annulation Strategies Involving the Amine and Thioether Moieties

The ortho-relationship of the amine and phenylthio groups in Benzenamine, 5-methoxy-2-(phenylthio)- makes it an ideal precursor for cyclization reactions to form sulfur-containing heterocyclic systems. The most prominent example is the synthesis of phenothiazines, a class of compounds with significant pharmacological importance.

The synthesis of phenothiazines can be achieved through intramolecular C-N bond formation from a pre-functionalized 2-aminodiphenyl sulfide, which is the core structure of the title compound. nih.gov A two-step approach has been developed involving the ortho-thioarylation of an aniline derivative followed by an intramolecular cyclization, such as an Ullmann-Goldberg or Buchwald-Hartwig coupling reaction. nih.gov As Benzenamine, 5-methoxy-2-(phenylthio)- already possesses the required 2-aminodiphenyl sulfide scaffold, it can directly undergo this intramolecular cyclization step upon activation, for instance, with a suitable palladium or copper catalyst, to yield a methoxy-substituted phenothiazine (B1677639).

Other annulation strategies could involve reactions with bifunctional electrophiles that bridge the amine and the ortho-position of the phenylthio-bearing ring, leading to the formation of other complex heterocyclic frameworks.

Development of Complex Polycyclic Architectures Utilizing Benzenamine, 5-methoxy-2-(phenylthio)- as a Synthon

Beyond simple derivatization, Benzenamine, 5-methoxy-2-(phenylthio)- serves as a valuable building block, or synthon, for the assembly of complex polycyclic architectures. Its inherent functionality allows for its incorporation into larger, more intricate molecular scaffolds.

As discussed previously, its most direct application is in the synthesis of phenothiazine derivatives. nih.gov By starting with variously substituted analogues of Benzenamine, 5-methoxy-2-(phenylthio)-, a library of phenothiazines with diverse substitution patterns can be generated. These compounds are of great interest in medicinal chemistry. For example, the synthesis of the neuroleptic agent methopromazine (B141902) has been achieved using a strategy centered on the formation and cyclization of a thioarylated aniline. nih.gov

Furthermore, the functional groups of Benzenamine, 5-methoxy-2-(phenylthio)- can be used to direct the regioselective synthesis of larger polycyclic aromatic and heteroaromatic systems. researchgate.net The amine and methoxy groups can act as directing groups in electrophilic substitutions, while the phenylthio group can be modified or used in cross-coupling reactions to extend the polycyclic system. The combination of these reactive sites in one molecule makes it a versatile synthon for constructing novel and complex chemical entities.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzenamine, 5 Methoxy 2 Phenylthio and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of Benzenamine, 5-methoxy-2-(phenylthio)-. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While direct NMR data for the title compound is not extensively published, a detailed structural confirmation can be achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. The expected chemical shifts and correlations can be predicted based on the known effects of the amine, methoxy (B1213986), and phenylthio substituents on the benzene (B151609) ring.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the substituted aniline (B41778) ring and the phenylthio group. The methoxy group will appear as a singlet, typically around 3.8 ppm. The amine protons will likely present as a broad singlet. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other.

¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule. The methoxy carbon will be in the 55-60 ppm range, while the aromatic carbons will appear between 110-160 ppm.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations between adjacent, or J-coupled, protons. sdsu.eduyoutube.com It would be crucial for assigning the connectivity of protons on both aromatic rings. For instance, a cross-peak between two aromatic protons would confirm they are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C coupling). youtube.comresearchgate.net This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.netscience.gov This experiment provides critical information about the molecule's three-dimensional conformation, such as the preferred orientation of the phenylthio group relative to the benzenamine ring.

Table 1: Predicted ¹H and ¹³C NMR Data and 2D NMR Correlations for Benzenamine, 5-methoxy-2-(phenylthio)-

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 1 (-NH₂) | --- | ~145 | H3 → C1, C5; H4 → C2 | --- |

| 2 (-SPh) | --- | ~120 | H3 → C2; H6' → C2 | H3 ↔ H6' |

| 3 | ~6.8 | ~115 | H4 → C3, C5 | H4 ↔ -NH₂ |

| 4 | ~7.0 | ~125 | H3 → C4; H6 → C4 | H3 ↔ H6 |

| 5 (-OCH₃) | --- | ~158 | H4 → C5; H6 → C5; -OCH₃ → C5 | -OCH₃ ↔ H4/H6 |

| 6 | ~6.7 | ~110 | H4 → C6 | H3 ↔ H6 |

| -OCH₃ | ~3.8 (s, 3H) | ~55 | --- | -OCH₃ ↔ H4/H6 |

| -NH₂ | ~4.0 (br s, 2H) | --- | --- | H3 ↔ -NH₂ |

| 1' (S-C) | --- | ~135 | H2'/H6' → C1' | --- |

| 2'/6' | ~7.2 (d) | ~128 | H3'/H5' → C2'/C6' | H6' ↔ H3 |

| 3'/5' | ~7.3 (t) | ~129 | H2'/H4'/H6' → C3'/C5' | --- |

| 4' | ~7.1 (t) | ~126 | H3'/H5' → C4' | --- |

Solid-State NMR Applications for Crystal Structure and Polymorphism

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. bruker.com Unlike solution NMR, ssNMR provides information about the effects of crystal packing and intermolecular interactions. dur.ac.uk For Benzenamine, 5-methoxy-2-(phenylthio)-, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct ssNMR spectra due to differences in their local molecular environments. nih.govresearchgate.net This makes ssNMR an essential tool for screening and identifying different solid forms.

Characterize Crystal Packing: Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can reveal details about molecular conformation and packing in the crystal lattice. nih.gov Differences in chemical shifts between the solid and solution states can indicate specific intermolecular interactions, such as hydrogen bonding involving the amine group.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and probing the gas-phase ion chemistry of Benzenamine, 5-methoxy-2-(phenylthio)-.

The molecular formula of the compound is C₁₃H₁₃NOS, which corresponds to an exact mass of 231.0718 g/mol . HRMS can measure this mass with high precision (typically within 5 ppm), confirming the elemental composition and ruling out other potential formulas.

Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. While specific data for the title compound is limited, likely fragmentation pathways can be inferred from the known behavior of anilines and aromatic thioethers. rsc.orgnih.gov

Expected Fragmentation Pathways:

Cleavage of the C-S bond: This is a common pathway for thioethers, which would lead to the formation of ions corresponding to the [M - C₆H₅S]⁺ (phenylthio radical loss) or [M - C₇H₈NO]⁺ (methoxyaniline radical loss) fragments.

Loss of a methyl radical (•CH₃): The methoxy group can fragment via the loss of a methyl radical, resulting in an ion at [M - 15]⁺.

Ring Fragmentation: The aromatic rings themselves can undergo fragmentation, particularly under higher energy conditions, leading to smaller charged fragments. rsc.orgcnr.it

Table 2: Predicted HRMS Fragments for Benzenamine, 5-methoxy-2-(phenylthio)-

| Fragment Ion | Proposed Structure | Exact Mass (m/z) | Fragmentation Pathway |

| [C₁₃H₁₃NOS]⁺ | Molecular Ion (M⁺) | 231.0718 | --- |

| [C₁₂H₁₀NOS]⁺ | [M - CH₃]⁺ | 216.0483 | Loss of methyl radical from methoxy group |

| [C₇H₈NO]⁺ | [5-methoxy-benzenamine]⁺ | 122.0606 | Cleavage of C-S bond |

| [C₆H₅S]⁺ | [phenylthio]⁺ | 109.0112 | Cleavage of C-S bond |

| [C₆H₆N]⁺ | [aniline]⁺ | 92.0500 | Complex rearrangement and fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jasco-global.com They are excellent for identifying functional groups and providing insights into molecular structure and bonding. masterorganicchemistry.com

For Benzenamine, 5-methoxy-2-(phenylthio)-, the spectra would be characterized by vibrations from the aniline, methoxy, and phenylthio moieties.

N-H Vibrations: The aniline -NH₂ group will show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

C=C Aromatic Stretching: Multiple bands between 1400 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the two aromatic rings.

C-O and C-S Stretching: The aryl-O stretching of the methoxy group typically appears as a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-S stretching of the thioether is generally weaker and appears in the 600-800 cm⁻¹ region.

The combination of IR and Raman spectroscopy can provide a more complete vibrational profile, as some modes may be strong in one technique and weak or silent in the other. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Benzenamine, 5-methoxy-2-(phenylthio)-

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Asymmetric Stretch | Amine (-NH₂) | 3400 - 3500 | Medium | Medium |

| N-H Symmetric Stretch | Amine (-NH₂) | 3300 - 3400 | Medium | Medium |

| C-H Aromatic Stretch | Ar-H | 3000 - 3100 | Medium | Strong |

| C-H Aliphatic Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium | Medium |

| N-H Scissoring | Amine (-NH₂) | 1600 - 1650 | Strong | Weak |

| C=C Ring Stretching | Aromatic Ring | 1400 - 1600 | Strong | Strong |

| C-O Asymmetric Stretch | Aryl Ether | 1210 - 1270 | Strong | Medium |

| C-O Symmetric Stretch | Aryl Ether | 1020 - 1075 | Medium | Weak |

| C-S Stretch | Thioether | 600 - 800 | Weak | Medium |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Benzenamine, 5-methoxy-2-(phenylthio)- and Its Salts/Co-crystals

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of Benzenamine, 5-methoxy-2-(phenylthio)- or one of its salts (e.g., a hydrochloride salt formed by protonating the amine) could be grown, this technique would yield a three-dimensional map of electron density.

This analysis would unambiguously determine:

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, defining the exact spatial arrangement of the atoms. This includes the planarity of the rings and the dihedral angles describing the orientation of the methoxy and phenylthio substituents.

Crystal Packing: The arrangement of molecules within the crystal lattice. This reveals intermolecular interactions that stabilize the crystal structure, such as hydrogen bonds involving the N-H donors of the amine group and potential π-π stacking interactions between the aromatic rings. researchgate.netnih.gov

Absolute Stereochemistry: While the parent molecule is achiral, X-ray crystallography is the definitive method for determining the absolute configuration of chiral derivatives or co-crystals.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insight into its electronic structure and photophysical behavior. mdpi.com

UV-Vis Absorption: The spectrum of Benzenamine, 5-methoxy-2-(phenylthio)- is expected to be dominated by π → π* transitions within the aromatic systems. The presence of the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups, along with the sulfur atom of the phenylthio group, will act as auxochromes, shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. researchgate.net The absorption profile may be sensitive to solvent polarity (solvatochromism) due to changes in the dipole moment of the molecule upon electronic excitation. researchgate.net

Fluorescence Spectroscopy: Many substituted anilines and aromatic thioethers are fluorescent. researchgate.netunipa.it Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength (the Stokes shift). Fluorescence spectroscopy can be used to determine the emission maximum (λₑₘ), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF). These parameters provide a detailed picture of the de-excitation pathways of the excited state and are influenced by molecular structure, conformation, and the surrounding environment. rsc.org The efficiency of fluorescence can be affected by processes like intersystem crossing to the triplet state.

Table 4: Predicted Photophysical Properties of Benzenamine, 5-methoxy-2-(phenylthio)-

| Property | Description | Predicted Value / Observation |

| λmax (Absorption) | Wavelength of maximum UV-Vis absorption | ~280-350 nm, due to extended conjugation and auxochromic groups |

| ε (Molar Absorptivity) | Measure of light absorption intensity | High, typical for π → π* transitions in aromatic systems |

| λem (Emission) | Wavelength of maximum fluorescence emission | Expected in the range of 350-450 nm, solvent-dependent |

| Stokes Shift | Difference between λmax and λem | Moderate to large, indicative of structural relaxation in the excited state |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process | Variable, depends on non-radiative decay pathways |

Computational and Theoretical Investigations of Benzenamine, 5 Methoxy 2 Phenylthio

Density Functional Theory (DFT) Studies on Reactivity, Energetics, and Spectroscopic Properties

There are no specific Density Functional Theory (DFT) studies focused on Benzenamine, 5-methoxy-2-(phenylthio)-. Therefore, data regarding its chemical reactivity descriptors (like electrophilicity, nucleophilicity, and chemical hardness), thermodynamic properties (energetics), and predicted spectroscopic characteristics are not available.

Molecular Dynamics and Conformation Search Simulations for Conformational Landscapes

A search for molecular dynamics simulations or systematic conformation searches for Benzenamine, 5-methoxy-2-(phenylthio)- yielded no results. Information about its conformational landscape, including stable conformers, potential energy surfaces, and dynamic behavior, has not been computationally investigated or reported.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectra) of Benzenamine, 5-methoxy-2-(phenylthio)- have been published. As a result, a comparison between theoretical predictions and experimental data cannot be performed.

Theoretical Analysis of Intermolecular Interactions and Supramolecular Assembly Potential

There is no available theoretical analysis of the intermolecular interactions, such as hydrogen bonding or π-π stacking, for Benzenamine, 5-methoxy-2-(phenylthio)-. Consequently, its potential for forming supramolecular assemblies has not been computationally explored.

Advanced Analytical Methodologies for Benzenamine, 5 Methoxy 2 Phenylthio in Research Contexts

Chromatographic Methods (HPLC, GC) for Purity Assessment, Reaction Monitoring, and Quantitative Analysis in Research Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are foundational tools for the analysis of organic compounds like Benzenamine, 5-methoxy-2-(phenylthio)-. These methods are indispensable for determining the purity of synthesized batches, tracking the progress of chemical reactions, and performing precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of Benzenamine, 5-methoxy-2-(phenylthio)- due to the compound's polarity and aromatic nature. A reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity. chromatographyonline.comnih.gov For this specific analyte, a C18 stationary phase would provide effective separation from nonpolar impurities and starting materials. Detection is commonly achieved using a UV detector, leveraging the strong absorbance of the benzene (B151609) rings in the molecule. nih.gov The method's parameters can be optimized to achieve sharp peaks and good resolution, enabling accurate quantification and purity determination above 99%.

Table 8.1: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) offers a high-resolution alternative, particularly for assessing volatile impurities. phenomenex.com While Benzenamine, 5-methoxy-2-(phenylthio)- is amenable to GC analysis, its amine functional group can sometimes lead to peak tailing on standard columns. The use of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is common. mdpi.com For quantitative analysis, a flame ionization detector (FID) provides excellent sensitivity and a wide linear range. While derivatization of the amine group can improve peak shape and volatility, it may not be necessary depending on the column technology and analytical goals. phenomenex.com

Table 8.2: Typical GC Method Parameters

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp | 320 °C |

In practice, both HPLC and GC are used synergistically. HPLC is often the primary tool for monitoring reaction progress and final product purity due to its simple sample preparation, while GC is invaluable for detecting low-level volatile impurities that might be missed by liquid chromatography. chromatographyonline.com

Electrochemical Methods for Redox Potential Determination and Electroanalytical Applications

Electrochemical methods, such as cyclic voltammetry (CV), provide critical insights into the redox properties of a molecule. For Benzenamine, 5-methoxy-2-(phenylthio)-, these techniques can determine its oxidation potential, which is crucial for understanding its electronic structure, potential role in redox-active systems, and stability.

The electrochemical behavior of this compound is primarily dictated by the aniline (B41778) moiety, which can be oxidized. The potential at which this oxidation occurs is modulated by the electronic effects of the substituents on the aromatic ring.

Methoxy (B1213986) Group (-OCH₃): Located at the 5-position (para to the amine), this group is a strong electron-donating group through resonance (+R effect). This increases the electron density on the aniline nitrogen, making the molecule easier to oxidize and thus lowering its oxidation potential compared to unsubstituted aniline. stackexchange.comquora.com

Phenylthio Group (-SPh): The sulfur atom's lone pairs can also donate electron density into the ring, further facilitating oxidation. aip.org Studies on aminothiophenols have demonstrated their rich electrochemical behavior, often involving the sulfur and amino groups in redox processes. xmu.edu.cn

Cyclic voltammetry experiments would likely show an irreversible oxidation peak corresponding to the formation of a radical cation centered on the aniline nitrogen. The precise potential of this peak provides a quantitative measure of the compound's susceptibility to oxidation.

Table 8.3: Comparison of Oxidation Potentials for Related Compounds

| Compound | Typical Oxidation Potential (V vs. SCE) | Influencing Factor |

| Aniline | ~0.9 V | Baseline |

| p-Anisidine (B42471) | ~0.7 V | Strong +R effect from -OCH₃ |

| 2-Aminothiophenol | Complex behavior | Interaction of -NH₂ and -SH groups |

| Benzenamine, 5-methoxy-2-(phenylthio)- | Estimated < 0.7 V | Combined electron-donating effects |

Note: The potential for the target compound is an estimate based on substituent effects.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis in Synthetic Development

During the synthesis of Benzenamine, 5-methoxy-2-(phenylthio)-, the reaction mixture can be complex, containing starting materials, intermediates, the desired product, and various byproducts. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are essential for unraveling these mixtures. researchgate.netchemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile components. chemijournal.com After separation on the GC column, molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For Benzenamine, 5-methoxy-2-(phenylthio)-, the mass spectrum would be expected to show a distinct molecular ion (M⁺) peak, and characteristic fragment ions resulting from the cleavage of the molecule at its weakest points, such as the C-S and C-N bonds. openstax.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred for its applicability to a wider range of compounds and its use of soft ionization techniques like electrospray ionization (ESI). nih.gov ESI typically generates the protonated molecule [M+H]⁺ with minimal fragmentation. In MS/MS mode, this parent ion is isolated and fragmented to produce a daughter ion spectrum that provides definitive structural information, allowing for the unambiguous identification of the target compound even in a complex matrix. nih.gov

Table 8.4: Predicted Key Mass Fragments (EI) for Benzenamine, 5-methoxy-2-(phenylthio)- (M.W. 231.31)

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

| 231 | [M]⁺ | Molecular Ion |

| 216 | [M - CH₃]⁺ | Loss of methyl from methoxy group |

| 122 | [M - SPh]⁺ | Cleavage of the C-S bond |

| 109 | [PhS]⁺ | Phenylthio cation |

Development of Spectroscopic Methods for in situ Reaction Monitoring

Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are critical for process optimization. In situ spectroscopic methods, which monitor the reaction directly in the vessel without sampling, provide real-time data that is often unattainable through traditional offline analysis. spectroscopyonline.comyoutube.com

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a particularly robust technique for monitoring solution-phase reactions. mt.comxjtu.edu.cn A probe is inserted directly into the reaction mixture, and IR spectra are collected continuously. The progress of a reaction producing Benzenamine, 5-methoxy-2-(phenylthio)-, such as a C-S cross-coupling reaction, can be followed by tracking the disappearance of reactant-specific vibrational bands and the simultaneous appearance of product bands. researchgate.netnih.gov For example, monitoring the decrease in the intensity of an S-H stretch (from a thiophenol reactant) or a C-Br stretch (from a bromo-aniline reactant) while observing the growth of peaks corresponding to the aromatic substitution pattern of the product would provide a detailed kinetic profile of the reaction. nih.govyoutube.com This data allows for precise determination of reaction completion and can reveal the presence of any unexpected intermediates. youtube.com

Table 8.5: Key IR Frequencies for in situ Monitoring of a C-S Coupling Reaction

| Functional Group | Reactant/Product | Typical Wavenumber (cm⁻¹) | Monitored Trend |

| S-H Stretch | Thiophenol (Reactant) | ~2550 | Disappearance |

| N-H Stretch | Aromatic Amine | 3300-3500 | Shift in position/shape |

| C-S Stretch | Phenyl Sulfide (B99878) (Product) | 600-800 | Appearance |

| Aromatic C-H Bending | Reactants vs. Product | 700-900 | Change in pattern |

Q & A

Q. What are the primary applications of Benzenamine, 5-Methoxy-2-(Phenylthio)- in neuroimaging research?

This compound is primarily used as a radioligand for positron emission tomography (PET) imaging of serotonin transporters (SERT) due to its high binding affinity (Ki = 0.24–0.33 nM for SERT) and selectivity over dopamine (DAT) and norepinephrine transporters (NET) . Its ¹⁸F-labeled derivative demonstrates excellent brain uptake (1.61% injected dose/g at 2 minutes post-injection) and favorable target-to-nontarget ratios (e.g., hypothalamus-to-cerebellum ratio of 9.66 at 180 minutes), making it suitable for studying SERT distribution in vivo .

Q. What experimental methods are used to validate SERT binding specificity?

Key methodologies include:

- In vitro binding assays : Competition studies using LLC-PK1 cells overexpressing SERT, NET, or DAT to measure Ki values .

- Ex vivo autoradiography : Post-mortem brain section analysis to confirm regional SERT binding (e.g., high uptake in hypothalamus, striatum, and midbrain) .

- Pretreatment with selective inhibitors : Administering SERT inhibitors (e.g., IDAM at 2 mg/kg) to block radioligand binding, which reduces target-to-nontarget ratios by >80% .

Q. How does the compound’s structure influence its pharmacokinetics?

The biphenylthiol core with a 4′-fluoroalkoxy group enables blood-brain barrier penetration, while the 5-methoxy group enhances SERT selectivity. The ¹⁸F-labeling at the 4′-position improves radiochemical yield (10–35%) compared to earlier derivatives like ¹⁸F-FADAM (<5%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in inhibitor pretreatment results?

Discrepancies in inhibitor efficacy (e.g., 10 mg/kg vs. 2 mg/kg doses of nicotinamide) may arise from dose-dependent off-target effects. To address this:

Q. What strategies improve radiochemical yield for ¹⁸F-labeled derivatives?

Modifications to the 4′- and 5-positions (e.g., introducing 3-fluoropropoxy groups) enhance radiolabeling efficiency. For example:

Q. How does this compound compare to other SERT PET ligands like [¹¹C]DASB?

Q. What are the limitations of current in vivo models for SERT imaging?

- Species differences : Rat models may not fully replicate human SERT distribution. Non-human primate studies are recommended for translational validation .

- Metabolic stability : Partial defluorination in vivo can lead to bone uptake, complicating quantification. Metabolite analysis (e.g., HPLC of plasma samples) is critical for data interpretation .

Methodological Recommendations

- Kinetic modeling : Use compartmental models (e.g., Logan graphical analysis) to estimate binding potential (BPND) and account for nonspecific binding .

- Multimodal imaging : Co-register PET with MRI to improve anatomical localization of SERT-rich regions .

- Dose optimization : Conduct blocking studies with escalating inhibitor doses to establish occupancy curves and validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.